molecular formula C21H20O5S B8288724 4-Hydroxy-6-[4-(2-hydroxyethoxy)phenyl]-3-phenethylsulfanyl-pyran-2-one

4-Hydroxy-6-[4-(2-hydroxyethoxy)phenyl]-3-phenethylsulfanyl-pyran-2-one

Cat. No.: B8288724
M. Wt: 384.4 g/mol
InChI Key: XVUQUYDAICOATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-[4-(2-hydroxyethoxy)phenyl]-3-phenethylsulfanyl-pyran-2-one is a useful research compound. Its molecular formula is C21H20O5S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H20O5S

Molecular Weight

384.4 g/mol

IUPAC Name

4-hydroxy-6-[4-(2-hydroxyethoxy)phenyl]-3-(2-phenylethylsulfanyl)pyran-2-one

InChI

InChI=1S/C21H20O5S/c22-11-12-25-17-8-6-16(7-9-17)19-14-18(23)20(21(24)26-19)27-13-10-15-4-2-1-3-5-15/h1-9,14,22-23H,10-13H2

InChI Key

XVUQUYDAICOATD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=C(C=C(OC2=O)C3=CC=C(C=C3)OCCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (7 mL) solution of [4-[4-hydroxy-2-oxo-3[(2-phenylethyl)thio]-2H-pyran-6-yl]-phenoxy]acetic acid, ethyl ester (0.30 g, 0.70 mmol) was added 2.0M lithium borohydride (0.5 mL, 1.00 mmol). The reaction was stirred overnight. The reaction was then quenched by addition of 1N hydrochloric acid (2.0 mL) and diluted with ethyl acetate (50 mL). The organic layer was separated and washed with saturated sodium chloride and dried over anhydrous magnesium sulfate. After evaporation of the solvents in vacuo, the crude product was purified by column chromatography (silica gel-230 to 400 mesh) using 50% ethyl acetate/hexanes to 100% ethyl acetate as the eluent. m.p. 123-125° C.; 1H NMR (400 MHz, DMSO-d6) δ 2.77 (t, 2H), 2.97 (t, 2H), 3.37 (m, 2H), 4.07 (t, 2H), 4.92 (bs, 1H), 6.68 (s, 1H), 7.09 (d,2H), 7.19 (m, 5H), 7.75 (d, 2H).
Name
[4-[4-hydroxy-2-oxo-3[(2-phenylethyl)thio]-2H-pyran-6-yl]-phenoxy]acetic acid, ethyl ester
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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